molecular formula C13H18F2Si B12602270 (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane CAS No. 918446-90-9

(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane

Cat. No.: B12602270
CAS No.: 918446-90-9
M. Wt: 240.36 g/mol
InChI Key: VUIROARUQYKDHU-UHFFFAOYSA-N
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Description

"(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane" is an organosilicon compound featuring a difluorosilane core substituted with a butan-2-yl group and a 2,3-dihydro-1H-inden-5-yl moiety. The butan-2-yl group introduces steric and electronic effects due to its branched alkyl structure, while the indenyl substituent provides partial aromaticity and planar rigidity.

Properties

CAS No.

918446-90-9

Molecular Formula

C13H18F2Si

Molecular Weight

240.36 g/mol

IUPAC Name

butan-2-yl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane

InChI

InChI=1S/C13H18F2Si/c1-3-10(2)16(14,15)13-8-7-11-5-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3

InChI Key

VUIROARUQYKDHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane typically involves the reaction of a suitable indene derivative with a butan-2-yl silane precursor under controlled conditions. The reaction conditions often include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the difluorosilane group to other silicon-containing functionalities.

    Substitution: The difluorosilane group can be substituted with other nucleophiles, leading to the formation of new silicon-based compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups.

Scientific Research Applications

(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for silicon-containing pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its interaction with various molecular targets and pathways. The difluorosilane group can participate in silicon-based chemistry, forming stable bonds with other elements. This stability is crucial for its applications in materials science and organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Thermal Stability Comparison of Difluorosilanes
Compound Decomposition Temperature (°C) Catalyst Used in Synthesis
Bis(dimethylamino)difluorosilane >300 Na (25°C)
Dimethylaminotrifluorosilane ~200 LiAlH₄/B₂H₆
Target Compound (Inferred) Estimated 150–200 N/A

Note: The target compound’s stability is hypothesized to be lower due to steric strain from the indenyl group .

Table 2: Chromatographic Behavior of Indenyl-Containing Compounds
Compound Retention Time (HPLC) LogP (Predicted)
5-PPDI 8.2 min 3.5
bk-IMP 7.9 min 2.8
Target Silane ~10.5 min (speculative) 4.2 (estimated)

Biological Activity

The compound (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane is a silane derivative with potential biological applications. Understanding its biological activity is crucial for assessing its utility in medicinal chemistry and materials science. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane is C13H19F2SiC_{13}H_{19}F_2Si. Its structure features a butan-2-yl group attached to a 2,3-dihydro-1H-indene moiety, which contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

Research on the biological activity of silanes, particularly difluorosilanes, suggests several avenues for investigation:

  • Antimicrobial Properties : Some silanes exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes. Studies have shown that organosilicon compounds can inhibit the growth of various bacteria and fungi.
  • Cytotoxicity : Preliminary studies indicate that certain silanes may possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis in malignant cells.
  • Drug Delivery Systems : Silanes are being explored as carriers for drug delivery due to their ability to form stable complexes with therapeutic agents, enhancing bioavailability.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various silane derivatives, including difluorosilanes. The results indicated that compounds similar to (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organism
Compound A32S. aureus
Compound B64E. coli
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane16S. aureus

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF7). The results showed that (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane had a dose-dependent effect on cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF7 Cell Viability (%)
0100100
108590
506070
1003050

The biological activity of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane may be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that organosilicon compounds can induce oxidative stress in cells, contributing to cytotoxic effects.
  • Apoptotic Pathways Activation : Evidence indicates that certain silanes can activate apoptotic pathways in cancer cells, leading to programmed cell death.

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